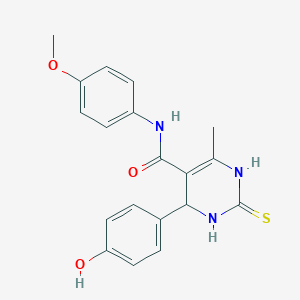![molecular formula C18H13ClN4O3S B243153 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. This compound has been widely studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, which in turn leads to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that it improves cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is its high potency and selectivity as a PDE5 inhibitor. This makes it a valuable tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to elucidate the mechanism of action and to optimize the pharmacokinetics and pharmacodynamics of this compound. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Future studies should focus on identifying the molecular targets of this compound and optimizing its efficacy and safety in preclinical models. Additionally, there is potential for the development of novel PDE5 inhibitors based on the structure of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one.
合成法
The synthesis of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been reported in the literature. The most commonly used method involves the reaction of 4-chlorobenzaldehyde with 3-methylsulfonyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base, followed by cyclization with guanidine carbonate. The yield of this method is reported to be high, and the purity of the product can be achieved through recrystallization.
科学的研究の応用
6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
特性
分子式 |
C18H13ClN4O3S |
|---|---|
分子量 |
400.8 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13ClN4O3S/c1-27(25,26)18-14-16(23(22-18)13-5-3-2-4-6-13)20-15(21-17(14)24)11-7-9-12(19)10-8-11/h2-10,22H,1H3 |
InChIキー |
DGFIBWRAYMCYFI-UHFFFAOYSA-N |
異性体SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)Cl)N(N1)C4=CC=CC=C4 |
SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)Cl)N(N1)C4=CC=CC=C4 |
正規SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)Cl)N(N1)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)


![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)

![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)

![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)